molecular formula C9H11NO4S B3029937 3-Ethyl 4-methyl 2-aminothiophene-3,4-dicarboxylate CAS No. 844502-63-2

3-Ethyl 4-methyl 2-aminothiophene-3,4-dicarboxylate

Cat. No.: B3029937
CAS No.: 844502-63-2
M. Wt: 229.26 g/mol
InChI Key: JPILDOOERAALDC-UHFFFAOYSA-N
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Description

3-Ethyl 4-methyl 2-aminothiophene-3,4-dicarboxylate (CAS: 844502-63-2) is a substituted thiophene derivative featuring an amino group at position 2 and ethyl/methyl ester groups at positions 3 and 4, respectively. Its molecular formula is C₁₀H₁₁NO₄S, with a molecular weight of 257.26 g/mol . This compound is primarily utilized as a pharmaceutical intermediate, notably in the synthesis of AZD-3965, a clinical candidate targeting cancer metabolism . The presence of both amino and ester functionalities renders it a versatile building block for further derivatization in medicinal chemistry.

Properties

IUPAC Name

3-O-ethyl 4-O-methyl 2-aminothiophene-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-3-14-9(12)6-5(8(11)13-2)4-15-7(6)10/h4H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPILDOOERAALDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679184
Record name 3-Ethyl 4-methyl 2-aminothiophene-3,4-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844502-63-2
Record name 3-Ethyl 4-methyl 2-aminothiophene-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethyl 4-Methyl 2-Aminothiophene-3,4-dicarboxylate
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Preparation Methods

The synthesis of 3-Ethyl 4-methyl 2-aminothiophene-3,4-dicarboxylate involves several steps. One common method includes the reaction of 2-aminothiophene-3,4-dicarboxylic acid with ethyl and methyl esters under specific conditions . The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated equipment to maintain consistency and efficiency .

Chemical Reactions Analysis

3-Ethyl 4-methyl 2-aminothiophene-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

3-Ethyl 4-methyl 2-aminothiophene-3,4-dicarboxylate is a chemical compound with the molecular formula C9H11NO4S . It has a molecular weight of 229.25 . This compound is utilized in various research fields due to its unique thiophene structure .

Applications

This compound is a versatile compound with applications spanning pharmaceutical development, agricultural chemistry, material science, biochemical research, and analytical chemistry .

Pharmaceutical Development

  • This compound is a building block in synthesizing pharmaceuticals, especially drugs targeting neurological disorders, because of its unique thiophene structure .
  • 2-Aminothiophene derivatives, including this compound, are a promising class of glucagon-like peptide 1 receptor (GLP-1R) positive allosteric modulators (PAMs) .

Agricultural Chemistry

  • It is used in formulating agrochemicals, improving the effectiveness of pesticides and herbicides, and helping to improve crop yields and pest resistance .

Material Science

  • The compound is explored for its potential in creating conductive polymers for use in electronic devices, offering flexibility and conductivity advantages over traditional materials .

Biochemical Research

  • Researchers use it in studies related to enzyme inhibition and receptor binding, providing insights into metabolic pathways and potential therapeutic targets .

Analytical Chemistry

  • It is used as a standard in chromatographic techniques, helping in the accurate quantification of similar compounds in complex mixtures, which is crucial for quality control in various industries .

Synthesis of Condensed Heterocycles

  • Substituted 2-aminothiophenes have found use in dye chemistry, modern drug design, biodiagnostics, electronic and optoelectronic devices, conductivity-based sensors, and self-assembled superstructures .
  • They are unique for their simple synthesis, environmental stability, widespread possibility of functioning, good workability, and satisfactory solubility in both organic and aqueous media and serve as a synthetic entry to fused heterocycles .

Other potential applications:

  • This compound may be used in creating thiophene derivatives, which are key components in pharmaceuticals, dyes, and agrochemicals .

Mechanism of Action

The mechanism of action of 3-Ethyl 4-methyl 2-aminothiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Applications References
3-Ethyl 4-Methyl 2-Aminothiophene-3,4-dicarboxylate C₁₀H₁₁NO₄S 257.26 g/mol 2-Amino, 3-Ethyl ester, 4-Methyl ester Pharmaceutical intermediates
Diethyl 5-Amino-3-methylthiophene-2,4-dicarboxylate C₁₁H₁₅NO₄S 257.30 g/mol 5-Amino, 3-Methyl, 2,4-Diethyl esters Research chemicals, drug discovery
Dimethyl 2,5-Dibromothiophene-3,4-dicarboxylate C₉H₈Br₂O₄S 380.03 g/mol 2,5-Dibromo, 3,4-Dimethyl esters Synthetic precursor for halogenated derivatives
4-tert-Butyl 3-Ethyl Thiomorpholine-3,4-dicarboxylate C₁₂H₂₁NO₄S 275.36 g/mol Thiomorpholine ring, tert-Butyl and Ethyl esters Macromolecular refinement, drug discovery

Key Differences and Implications

Substituent Positioning and Reactivity
  • Position 2 is sterically accessible, favoring interactions in enzyme-binding pockets .
  • 257.26 g/mol for the target compound). This makes it suitable for synthesizing halogenated bioactive molecules .
Ester Group Effects
  • Ethyl/methyl esters in the target compound balance lipophilicity and metabolic stability, while bulkier tert-butyl esters in 4-tert-butyl 3-ethyl thiomorpholine-3,4-dicarboxylate improve steric protection of reactive sites, enhancing stability in biological systems .
Core Heterocycle Variations
  • The thiomorpholine core in 4-tert-butyl 3-ethyl thiomorpholine-3,4-dicarboxylate introduces a saturated six-membered ring with a sulfur atom, offering conformational rigidity distinct from the planar thiophene. This structural difference impacts pharmacokinetic properties, such as membrane permeability .

Biological Activity

3-Ethyl 4-methyl 2-aminothiophene-3,4-dicarboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

  • Chemical Formula : C₁₀H₁₃N₁O₄S
  • Molecular Weight : 243.28 g/mol
  • Appearance : White to yellow-orange powder or crystalline form
  • Purity : ≥ 98% (GC) .

Synthesis

The compound can be synthesized through a one-pot condensation reaction involving elemental sulfur and ethylcyanoacetate in the presence of a catalyst, such as morpholine. The reaction typically yields products with purities ranging from 70% to 85% after recrystallization .

Anticancer Properties

Recent studies have highlighted the compound's potential as an antiproliferative agent against various cancer cell lines. Notably, it has been shown to inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 µM across different cancer types, including leukemia and cervical cancer .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
L12100.75Induces apoptosis via tubulin inhibition
HeLa0.70Cell cycle arrest at G2/M phase
K5620.75Selective apoptosis in cancer cells

The mechanism of action involves interaction with tubulin, leading to cell cycle arrest and apoptosis in a dose-dependent manner. Molecular docking studies indicate that the compound binds to the colchicine site on tubulin, inhibiting its polymerization .

Selectivity and Safety

One of the notable aspects of this compound is its selectivity for cancer cells over normal cells. Studies have shown that it does not induce cell death in normal human peripheral blood mononuclear cells, which suggests a favorable safety profile for potential therapeutic applications .

Case Studies

In a recent study focusing on derivatives of thiophene compounds, researchers found that modifications to the structure significantly impacted biological activity. For instance, substituting cyano groups with alkoxycarbonyl moieties reduced the antiproliferative activity by up to 18-fold against certain cancer cell lines . This highlights the importance of structural optimization in developing effective anticancer agents.

Q & A

Q. What are the established synthetic routes for 3-ethyl 4-methyl 2-aminothiophene-3,4-dicarboxylate?

The compound can be synthesized via multicomponent reactions involving ethyl cyanoacetate, aldehydes, and sulfur sources under basic conditions. A Gewald-like reaction mechanism is typically employed, where cyclization of intermediates occurs in the presence of catalysts like morpholine or triethylamine. For example, analogous syntheses of diethyl 2-aminofuran dicarboxylates involve reacting ethyl 2-cyanoacetate with ketones under basic conditions, followed by purification via column chromatography (hexane/ethyl acetate gradients) . Ethyl aroylacetates (e.g., 3a-3g derivatives) are common precursors for similar heterocycles, suggesting adaptable protocols for thiophene systems .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : Use a 400 MHz Bruker Ultrashield™ spectrometer in CDCl₃ or DMSO-d₆. The ¹H NMR spectrum typically shows resonances for the ethyl group (δ 1.2–1.4 ppm, triplet) and methyl ester (δ 3.7–3.9 ppm, singlet). The aminothiophene proton appears as a broad singlet (δ 5.5–6.0 ppm) .
  • IR spectroscopy : Peaks at ~3300 cm⁻¹ (N–H stretch), 1700–1750 cm⁻¹ (ester C=O), and 1600 cm⁻¹ (C=C aromatic) confirm functional groups .
  • Mass spectrometry (MS) : A Finnigan Trace MS spectrometer can detect the molecular ion peak (e.g., [M+H]⁺ at m/z ~285 for analogous compounds) .
  • X-ray crystallography : Resolve ambiguous structural features by comparing experimental data (e.g., bond lengths, angles) with models from Acta Crystallographica reports .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

Contradictions often arise from overlapping NMR signals or ambiguous stereochemistry. Strategies include:

  • Cross-validation : Combine ¹³C NMR DEPT experiments with HSQC to assign quaternary carbons and resolve overlapping signals .
  • X-ray diffraction : Single-crystal analysis (e.g., using Bruker SMART APEX CCD detectors) provides unambiguous bond connectivity and confirms tautomeric forms .
  • Elemental analysis : Verify purity (>95%) to rule out impurities skewing spectral data .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states and charge distribution. For example:

  • Electrostatic potential maps identify electron-deficient regions (e.g., carbonyl carbons) prone to nucleophilic attack.
  • Frontier Molecular Orbital (FMO) analysis reveals HOMO-LUMO gaps, correlating with kinetic stability .
  • Compare computed NMR shifts (GIAO method) with experimental data to validate models .

Q. What mechanistic insights explain the cyclization step in its synthesis?

The cyclization likely proceeds via a thiolation-condensation pathway :

Knoevenagel condensation : Ethyl cyanoacetate reacts with a carbonyl to form an α,β-unsaturated intermediate.

Thiophene ring closure : Sulfur incorporation (e.g., via elemental S or Lawesson’s reagent) generates the thiophene core.

Amination : NH₂ group introduction via nucleophilic substitution or reductive amination .
Kinetic studies (e.g., monitoring by in-situ IR) and isotopic labeling (¹³C/¹⁵N) can validate intermediates .

Q. What safety protocols are essential when handling reactive intermediates in its synthesis?

  • Hazard assessment : Use SDS data (e.g., Ambeed Inc. reports) to identify flammability (e.g., ethyl esters) or toxicity risks (e.g., nitrophenyl byproducts) .
  • Engineering controls : Conduct reactions in fume hoods with blast shields, especially when using hexachloroethane or triphenylphosphine .
  • Personal protective equipment (PPE) : Wear nitrile gloves, flame-resistant lab coats, and safety goggles .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl 4-methyl 2-aminothiophene-3,4-dicarboxylate
Reactant of Route 2
3-Ethyl 4-methyl 2-aminothiophene-3,4-dicarboxylate

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